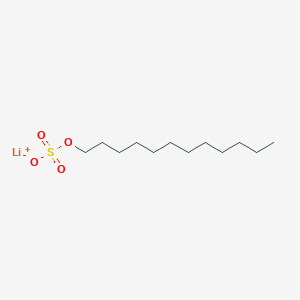

lithium;dodecyl sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

lithium;dodecyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O4S.Li/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H,13,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVGRULMIQXYNE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCCCCCCCCCCCOS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].CCCCCCCCCCCCOS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25LiO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Lithium Dodecyl Sulfate: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Chemical and Physical Properties, and Applications of Lithium Dodecyl Sulfate (B86663) for Researchers, Scientists, and Drug Development Professionals.

Lithium dodecyl sulfate (LDS) is an anionic surfactant that has become an invaluable tool in various biochemical and biotechnological applications. Its unique properties, particularly its high solubility at low temperatures, make it a superior alternative to sodium dodecyl sulfate (SDS) in specific experimental contexts. This technical guide provides a comprehensive overview of the chemical and physical properties of LDS, detailed experimental protocols for its use, and logical workflows for its application in protein analysis.

Core Chemical and Physical Properties

Lithium dodecyl sulfate is the lithium salt of dodecyl sulfate. It is a white to off-white crystalline powder or flakes.[1][2] Below is a summary of its key quantitative properties.

| Property | Value | References |

| Molecular Formula | C₁₂H₂₅LiO₄S | [3][4][5] |

| Molecular Weight | 272.33 g/mol | [2][4][6] |

| Appearance | White to off-white powder, shiny crystalline flakes | [1][2][7] |

| Melting Point | 100 - 123 °C | [8] |

| Boiling Point | 199 °C at 101,325 Pa | |

| Solubility in Water | 350 g/L at 20 °C | [9] |

| Critical Micelle Concentration (CMC) | 7-10 mM (20-25 °C) | [6][9] |

| pH (0.25 mol/L solution, 25°C) | 5.0 - 10.5 | [10] |

| Density | 1.17 g/cm³ | [9] |

Experimental Protocols

Protein Denaturation and Sample Preparation for Electrophoresis

LDS is a powerful protein denaturant, making it a key component in sample preparation for polyacrylamide gel electrophoresis (PAGE). It confers a net negative charge to proteins, allowing for their separation based primarily on molecular weight.

a. Preparation of 4X LDS Sample Loading Buffer:

A common formulation for a 4X LDS sample loading buffer is as follows:

| Component | Concentration (4X) | Purpose |

| Tris-HCl, pH 8.5 | 106 mM | Buffering agent |

| Tris Base | 141 mM | Buffering agent |

| Lithium Dodecyl Sulfate (LDS) | 2% (w/v) | Denaturing agent |

| Glycerol | 10% (v/v) | Increases sample density for gel loading |

| EDTA | 0.51 mM | Chelates metal ions |

| Tracking Dye (e.g., SERVA Blue G250) | 0.22 mM | Visual marker for electrophoresis progression |

| Phenol Red | 0.175 mM | pH indicator |

Protocol for Sample Preparation: [10]

-

Combine your protein sample with the 4X LDS sample loading buffer in a 3:1 ratio (e.g., 15 µL of sample to 5 µL of 4X buffer).

-

For reducing conditions, add a reducing agent such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol to a final concentration of 50-100 mM.

-

Heat the mixture at 70°C for 10 minutes to facilitate complete protein denaturation.

-

Allow the sample to cool to room temperature before loading onto the polyacrylamide gel.

Lithium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (LDS-PAGE)

LDS can be used as a substitute for SDS in polyacrylamide gel electrophoresis, offering advantages in specific scenarios, such as electrophoresis at low temperatures.[5]

a. Gel Preparation (for a standard 1.0 mm mini-gel):

| Component | 10% Separating Gel (10 mL) | 4% Stacking Gel (5 mL) |

| Deionized Water | 3.8 mL | 2.975 mL |

| 1.5 M Tris-HCl, pH 8.8 | 2.6 mL | - |

| 0.5 M Tris-HCl, pH 6.8 | - | 1.25 mL |

| 30% Acrylamide/Bis-acrylamide | 3.4 mL | 0.67 mL |

| 10% (w/v) Lithium Dodecyl Sulfate | 0.1 mL | 0.05 mL |

| 10% (w/v) Ammonium Persulfate (APS) | 100 µL | 50 µL |

| TEMED | 10 µL | 5 µL |

Protocol for LDS-PAGE: [11]

-

Casting the Separating Gel:

-

Assemble the gel casting apparatus.

-

Mix all components for the separating gel except for APS and TEMED.

-

Add APS and TEMED, mix gently, and immediately pour the solution between the glass plates to the desired height.

-

Overlay with a thin layer of water or isopropanol (B130326) to ensure a flat surface.

-

Allow the gel to polymerize for at least 30 minutes.

-

-

Casting the Stacking Gel:

-

Pour off the overlaying liquid and rinse the top of the separating gel with deionized water.

-

Mix the components for the stacking gel, adding APS and TEMED last.

-

Pour the stacking gel solution on top of the separating gel and insert the comb.

-

Allow the stacking gel to polymerize for at least 20 minutes.

-

-

Electrophoresis:

-

Once the gel has polymerized, remove the comb and assemble the gel cassette into the electrophoresis tank.

-

Fill the inner and outer chambers with 1X Tris-Glycine running buffer containing 0.1% LDS.

-

Carefully load the prepared protein samples into the wells.

-

Connect the electrophoresis unit to a power supply and run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

-

Cell Lysis for Protein Extraction

LDS is an effective detergent for disrupting cell membranes and solubilizing proteins for downstream applications such as western blotting.

a. Preparation of LDS Lysis Buffer:

A simple and effective lysis buffer can be prepared as follows:

| Component | Final Concentration |

| Tris-HCl, pH 7.4 | 50 mM |

| NaCl | 150 mM |

| EDTA | 1 mM |

| Lithium Dodecyl Sulfate (LDS) | 1% (w/v) |

Protocol for Cell Lysis: [12][13][14]

-

For Adherent Cells:

-

Wash the cell monolayer with ice-cold phosphate-buffered saline (PBS).

-

Aspirate the PBS and add an appropriate volume of ice-cold LDS lysis buffer (e.g., 1 mL for a 10 cm dish).

-

Scrape the cells from the dish and transfer the lysate to a microcentrifuge tube.

-

-

For Suspension Cells:

-

Pellet the cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the pellet in an appropriate volume of ice-cold LDS lysis buffer.

-

-

Lysate Processing:

-

Incubate the lysate on ice for 15-30 minutes, with occasional vortexing.

-

To shear DNA and reduce viscosity, sonicate the lysate on ice.

-

Clarify the lysate by centrifuging at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Transfer the supernatant (protein lysate) to a new tube for protein quantification and subsequent analysis.

-

Experimental Workflows

Protein Analysis via LDS-PAGE Workflow

The following diagram illustrates a typical workflow for protein analysis using LDS-PAGE, from sample preparation to data analysis.

References

- 1. azurebiosystems.com [azurebiosystems.com]

- 2. allumiqs.com [allumiqs.com]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. 電気泳動に関する概要 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Binding of lithium dodecyl sulfate to polyacrylamide gel at 4 degrees C perturbs electrophoresis of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. LDS Sample Loading Buffer (4X): A Comprehensive Guide – DNA Research Center Ltd [cbdna.eu]

- 11. www2.nau.edu [www2.nau.edu]

- 12. ptglab.com [ptglab.com]

- 13. bosterbio.com [bosterbio.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

The Critical Micelle Concentration of Lithium Dodecyl Sulfate in Aqueous Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of lithium dodecyl sulfate (B86663) (LDS) in aqueous solutions. It delves into the fundamental principles of micellization, detailed experimental protocols for CMC determination, and the various factors influencing this critical parameter. This document is intended to serve as a valuable resource for researchers and professionals working in fields where surfactant properties are of paramount importance, such as drug delivery, materials science, and colloid chemistry.

Introduction to Micellization and Critical Micelle Concentration

Surfactants, or surface-active agents, are amphiphilic molecules possessing both a hydrophobic tail and a hydrophilic head group.[1] In aqueous solutions, these molecules exhibit unique self-assembly behavior. At low concentrations, surfactant molecules, or monomers, exist individually in the solution and tend to accumulate at interfaces, such as the air-water interface, leading to a reduction in surface tension.[2]

As the concentration of the surfactant increases, a point is reached where the interface becomes saturated. Beyond this concentration, the surfactant monomers begin to aggregate in the bulk solution to form organized structures known as micelles. This spontaneous formation of micelles is a thermodynamically driven process aimed at minimizing the unfavorable contact between the hydrophobic tails and water molecules.[3] The concentration at which this phenomenon occurs is termed the critical micelle concentration (CMC) .[4] The CMC is a fundamental characteristic of a surfactant and is crucial for understanding and predicting its behavior in various applications.[5]

Lithium dodecyl sulfate (LDS) is an anionic surfactant, similar in structure to the more commonly studied sodium dodecyl sulfate (SDS). Understanding its CMC is essential for its application in various formulations and processes.

Quantitative Data on the CMC of Lithium Dodecyl Sulfate

The critical micelle concentration of lithium dodecyl sulfate is influenced by various factors, most notably temperature. The following table summarizes the CMC of LDS in aqueous solutions at different temperatures as determined by conductivity, density, and interferrometric techniques.[6]

| Temperature (K) | Temperature (°C) | CMC (mol/L) |

| 288.15 | 15 | ~0.0084 |

| 293.15 | 20 | ~0.0083 |

| 298.15 | 25 | ~0.0082 |

| 303.15 | 30 | ~0.0083 |

| 308.15 | 35 | ~0.0084 |

| 313.15 | 40 | ~0.0086 |

| 318.15 | 45 | ~0.0088 |

Data sourced from a study by Das et al.[6]

The data indicates that the CMC of LDS exhibits a shallow minimum around 298.15 K (25.15 °C).[6]

Factors Influencing the Critical Micelle Concentration

Several factors can affect the CMC of an ionic surfactant like lithium dodecyl sulfate in aqueous solutions:

-

Structure of the Hydrophobic Group: An increase in the length of the hydrocarbon chain leads to a decrease in the CMC. This is because a longer chain results in greater hydrophobicity, which promotes the formation of micelles at lower concentrations.[7]

-

Nature of the Hydrophilic Group: The type of hydrophilic headgroup influences the CMC. For ionic surfactants, the repulsion between charged headgroups opposes micellization, resulting in a higher CMC compared to non-ionic surfactants with the same hydrophobic tail.[8]

-

Nature of the Counterion: For ionic surfactants, the counterion can affect the CMC. Counterions that bind more effectively to the micelle surface can reduce the electrostatic repulsion between the headgroups, thereby lowering the CMC.[7]

-

Addition of Electrolytes: The addition of salts to a solution of an ionic surfactant decreases the CMC. The added electrolytes screen the electrostatic repulsion between the charged headgroups, facilitating micelle formation at lower surfactant concentrations.[7][9]

-

Temperature: Temperature has a complex effect on the CMC of ionic surfactants. Initially, an increase in temperature can lead to a decrease in the CMC due to the disruption of the structured water around the hydrophobic tails, which is an entropy-driven process. However, at higher temperatures, the increased kinetic energy of the surfactant molecules can hinder aggregation, leading to an increase in the CMC.[7][10]

-

Presence of Organic Additives: Organic molecules can influence the CMC by being incorporated into the micelles or by altering the properties of the solvent.[8]

Experimental Protocols for CMC Determination

The CMC is typically determined by measuring a physical property of the surfactant solution as a function of its concentration. The CMC is identified as the point where there is an abrupt change in the slope of the plotted data.[11]

Conductivity Method

The conductivity method is suitable for ionic surfactants like LDS.[5] Below the CMC, the conductivity of the solution increases linearly with the surfactant concentration, as the surfactant exists as individual ions.[12] Above the CMC, the rate of increase in conductivity with concentration is lower because the newly formed micelles are larger and have lower mobility than the individual surfactant ions, and they also bind some of the counterions.[1][13]

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of lithium dodecyl sulfate in deionized water.

-

Serial Dilutions: Prepare a series of solutions with decreasing concentrations of LDS by diluting the stock solution.

-

Conductivity Measurement: Measure the conductivity of each solution using a calibrated conductivity meter at a constant temperature.

-

Data Analysis: Plot the measured conductivity versus the concentration of LDS. The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the critical micelle concentration.[14]

Fluorescence Spectroscopy Method

This method utilizes a fluorescent probe, such as pyrene (B120774) or 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), which has different fluorescence characteristics in polar and non-polar environments.[15][16] When micelles form, the hydrophobic probe partitions into the non-polar core of the micelles, leading to a significant change in its fluorescence properties, such as an increase in fluorescence intensity or a shift in the emission spectrum.[17]

Experimental Protocol:

-

Preparation of Surfactant Solutions: Prepare a series of LDS solutions of varying concentrations.

-

Addition of Fluorescent Probe: Add a small, constant amount of a stock solution of the fluorescent probe (e.g., pyrene in acetone) to each surfactant solution.

-

Incubation: Allow the solutions to equilibrate, typically in the dark to prevent photobleaching of the probe.

-

Fluorescence Measurement: Measure the fluorescence intensity of each solution using a spectrofluorometer at the appropriate excitation and emission wavelengths for the chosen probe.[15]

-

Data Analysis: Plot the fluorescence intensity (or a ratio of intensities at different wavelengths for probes like pyrene) against the LDS concentration. The CMC is determined from the inflection point of the resulting curve.[17]

Surface Tension Method

The surface tension of a surfactant solution decreases as the concentration of the surfactant increases because the surfactant molecules adsorb at the air-water interface.[11] Once the CMC is reached and the surface is saturated with monomers, the surface tension remains relatively constant with further increases in surfactant concentration, as any additional surfactant molecules form micelles in the bulk solution.[2]

Experimental Protocol:

-

Preparation of Surfactant Solutions: Prepare a range of LDS solutions with different concentrations.

-

Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., using the du Noüy ring method or the Wilhelmy plate method).[18]

-

Data Analysis: Plot the surface tension as a function of the logarithm of the LDS concentration. The point at which the curve shows a distinct break and becomes horizontal (or nearly horizontal) is the CMC.[12]

Visualizing Micellization and Experimental Workflow

The following diagrams, generated using the Graphviz DOT language, illustrate the process of micelle formation and a typical experimental workflow for CMC determination.

Caption: Process of micelle formation with increasing surfactant concentration.

Caption: Experimental workflow for CMC determination using the conductivity method.

Conclusion

The critical micelle concentration is a pivotal parameter that governs the behavior of lithium dodecyl sulfate in aqueous solutions. A thorough understanding of its value and the factors that influence it is essential for the effective application of this surfactant in various scientific and industrial contexts. The experimental methods outlined in this guide provide robust approaches for the accurate determination of the CMC, enabling researchers and professionals to harness the unique properties of LDS for their specific needs.

References

- 1. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 2. biolinscientific.com [biolinscientific.com]

- 3. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 5. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 7. pharmacy180.com [pharmacy180.com]

- 8. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]

- 9. agilent.com [agilent.com]

- 10. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 13. eacademic.ju.edu.jo [eacademic.ju.edu.jo]

- 14. fpharm.uniba.sk [fpharm.uniba.sk]

- 15. mattersofmatter.eu [mattersofmatter.eu]

- 16. e-portal.ccmb.res.in [e-portal.ccmb.res.in]

- 17. researchgate.net [researchgate.net]

- 18. scribd.com [scribd.com]

Synthesis and Purification of Lithium Dodecyl Sulfate for Laboratory Applications: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of high-purity lithium dodecyl sulfate (B86663) (LDS) for laboratory use. Detailed experimental protocols, data presentation in tabular format, and process visualizations are included to facilitate replication and understanding.

Introduction

Lithium dodecyl sulfate (LDS) is an anionic surfactant increasingly utilized in various laboratory applications, including biochemistry, molecular biology, and pharmaceutical sciences. Its properties are similar to the more common sodium dodecyl sulfate (SDS), but it offers advantages in specific contexts, such as improved solubility at lower temperatures, making it suitable for cold-temperature electrophoresis. The synthesis of high-purity LDS is crucial for ensuring the reliability and reproducibility of experimental results. This document outlines a robust methodology for the laboratory-scale synthesis and purification of LDS.

Synthesis of Lithium Dodecyl Sulfate

The synthesis of lithium dodecyl sulfate is a two-step process involving the sulfonation of a long-chain alcohol (1-dodecanol) to form dodecyl sulfuric acid, followed by neutralization with a lithium base to yield the final product.

Overall Reaction Pathway

Caption: Overall reaction scheme for the synthesis of Lithium Dodecyl Sulfate.

Experimental Protocol: Synthesis

2.2.1. Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| 1-Dodecanol | C₁₂H₂₆O | 186.34 | >98% |

| Chlorosulfonic Acid | ClSO₃H | 116.52 | >99% |

| Lithium Hydroxide Monohydrate | LiOH·H₂O | 41.96 | >99% |

| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | 84.93 | Anhydrous |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous |

2.2.2. Step 1: Sulfonation of 1-Dodecanol

This reaction is highly exothermic and releases hydrogen chloride gas; therefore, it must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (e.g., a bubbler with a dilute sodium hydroxide solution) to neutralize the evolved HCl gas.

-

Dissolve 1-dodecanol (18.6 g, 0.1 mol) in anhydrous dichloromethane (100 mL) in the flask and cool the solution to 0°C in an ice bath.

-

Slowly add chlorosulfonic acid (12.8 g, 0.11 mol) dropwise from the dropping funnel to the stirred solution over a period of approximately 1 hour, maintaining the reaction temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2 hours, then let it warm to room temperature and stir for another hour to ensure the reaction goes to completion.

2.2.3. Step 2: Neutralization of Dodecyl Sulfuric Acid

-

Prepare a solution of lithium hydroxide monohydrate (4.6 g, 0.11 mol) in deionized water (50 mL).

-

Cool the dodecyl sulfuric acid solution from Step 1 back to 0°C in an ice bath.

-

Slowly add the lithium hydroxide solution dropwise to the stirred reaction mixture. The neutralization process is exothermic; maintain the temperature below 10°C.

-

After the addition is complete, continue stirring for 30 minutes at room temperature. The pH of the aqueous layer should be approximately neutral (pH 6-8).

-

Transfer the mixture to a separatory funnel. The crude lithium dodecyl sulfate will be in the aqueous layer. Separate the layers and wash the aqueous layer twice with 50 mL portions of diethyl ether to remove any unreacted 1-dodecanol and other organic impurities.

-

The aqueous solution containing the crude LDS can then be concentrated under reduced pressure to a smaller volume before proceeding to purification.

Purification of Lithium Dodecyl Sulfate

Purification is essential to remove unreacted starting materials, inorganic salts, and by-products. Recrystallization is an effective method for obtaining high-purity LDS.

Experimental Protocol: Recrystallization

-

Transfer the concentrated crude LDS solution to a beaker and gently heat it while stirring to dissolve any solids.

-

Slowly add hot absolute ethanol (B145695) to the warm aqueous solution until the solution becomes slightly turbid. The optimal solvent ratio will depend on the concentration of the crude LDS solution.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period and then filtered hot to remove the charcoal.

-

Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

-

For maximum yield, place the beaker in an ice bath or refrigerator for several hours to complete the crystallization process.

-

Collect the white, crystalline precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected crystals with a small amount of cold absolute ethanol, followed by a wash with cold diethyl ether to facilitate drying.

-

Dry the purified lithium dodecyl sulfate crystals in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.

Caption: Workflow for the purification of Lithium Dodecyl Sulfate by recrystallization.

Purity Assessment

The purity of the synthesized and purified LDS should be assessed to ensure it meets the required standards for laboratory use.

Thin-Layer Chromatography (TLC)

TLC can be used to qualitatively assess the purity of the LDS and to detect the presence of unreacted 1-dodecanol.

Protocol:

-

Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.

-

Mobile Phase: A mixture of n-butanol, acetic acid, and water in a ratio of 4:1:1 (v/v/v) is a suitable solvent system for separating anionic surfactants.

-

Sample Preparation: Prepare a 1% solution of the purified LDS in water. Prepare a 1% solution of 1-dodecanol in ethanol as a standard.

-

Procedure: Spot the LDS solution and the 1-dodecanol standard onto the TLC plate. Develop the plate in the mobile phase until the solvent front is near the top.

-

Visualization: After drying the plate, visualize the spots under UV light (if applicable) or by staining with a suitable reagent, such as iodine vapor or a permanganate (B83412) dip. Pure LDS should appear as a single spot, and there should be no spot corresponding to the Rf value of 1-dodecanol.

| Compound | Expected Rf Value (Approximate) |

| Lithium Dodecyl Sulfate | 0.4 - 0.6 |

| 1-Dodecanol | 0.8 - 0.9 |

Determination of Critical Micelle Concentration (CMC)

The CMC is a characteristic property of a surfactant and is sensitive to impurities. A sharp, well-defined CMC value close to the literature value indicates high purity. The CMC of LDS in water is approximately 7-10 mM.[1] One common method to determine the CMC is by measuring the change in conductivity of the solution as a function of surfactant concentration.

Protocol:

-

Prepare a series of LDS solutions in deionized water with concentrations ranging from below to above the expected CMC (e.g., 1 mM to 20 mM).

-

Measure the conductivity of each solution using a calibrated conductivity meter at a constant temperature (e.g., 25°C).

-

Plot the conductivity as a function of the LDS concentration.

-

The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the Critical Micelle Concentration.

Caption: Relationship between surfactant concentration and micelle formation.

Conclusion

This guide provides a detailed and practical framework for the synthesis and purification of high-purity lithium dodecyl sulfate in a laboratory setting. By following the outlined protocols for synthesis, recrystallization, and purity assessment, researchers can confidently produce LDS of a quality suitable for demanding scientific applications, thereby enhancing the reliability and accuracy of their experimental outcomes.

References

molecular structure and formula of lithium dodecyl sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular structure, formula, and physicochemical properties of lithium dodecyl sulfate (B86663) (LDS). It also details experimental protocols for its application in key laboratory techniques, including protein electrophoresis, nanoparticle synthesis, and chromatography, to support its use in research and drug development.

Molecular Structure and Formula

Lithium dodecyl sulfate, also known as lithium lauryl sulfate, is an anionic surfactant.[1][2] Its molecular structure consists of a 12-carbon aliphatic chain (dodecyl) attached to a sulfate group, with lithium as the counterion. This amphipathic nature, possessing both a hydrophobic tail and a hydrophilic headgroup, is central to its function as a detergent and surfactant.[2]

The chemical formula for lithium dodecyl sulfate is C₁₂H₂₅LiO₄S .[2][3][4]

Molecular Structure Diagram:

Caption: Figure 1: 2D representation of the molecular structure of Lithium Dodecyl Sulfate.

Physicochemical Properties

The physicochemical properties of LDS are summarized in the table below. These properties are critical for its various applications in research and development.

| Property | Value | Reference |

| Molecular Weight | 272.33 g/mol | [3][5][6][7][8][9] |

| Appearance | White to off-white powder or crystals | [2][10][11] |

| Solubility in Water | 350 g/L at 20 °C | [6] |

| Critical Micelle Concentration (CMC) | 7-10 mM (20-25°C) | [6][7] |

| Melting Point | 100-123 °C | [6] |

| Density | 1.17 g/cm³ | [6] |

Experimental Protocols

Protein Electrophoresis: LDS-Agarose Gel Electrophoresis

LDS is frequently used as a substitute for sodium dodecyl sulfate (SDS) in polyacrylamide gel electrophoresis (PAGE), particularly in cold conditions.[5][9][10] An improved agarose (B213101) gel electrophoresis method using a combination of LDS and SDS has been developed for size-dependent protein separation.[2][3]

Workflow for LDS-SDS Agarose Gel Electrophoresis:

Caption: Figure 2: Workflow for LDS-SDS agarose gel electrophoresis.

Detailed Methodology:

-

Gel Preparation :

-

Separating Gel (e.g., 5% Agarose) : Dissolve the appropriate amount of agarose in an electrophoretic buffer (25mM Tris, 190mM glycine, 0.03% LDS, 0.02% SDS, pH 8.3). Heat until the agarose is completely dissolved, then pour the gel.

-

Stacking Gel (e.g., 1% Agarose) : Prepare similarly to the separating gel using the same buffer. Pour the stacking gel on top of the solidified separating gel and insert a comb to create wells.[3]

-

-

Electrophoresis Setup :

-

Place the solidified gel in the electrophoresis apparatus.

-

Fill the reservoirs with the same electrophoretic buffer used for the gel.[3]

-

-

Sample Preparation and Loading :

-

Mix protein samples with a sample buffer containing LDS and a tracking dye.

-

Load the samples into the wells of the stacking gel.

-

-

Running the Gel :

-

Apply a constant voltage of 50V during the stacking phase.

-

Once the samples enter the separating gel, increase the voltage to 100V for protein separation.[3]

-

-

Fixing, Staining, and Destaining :

-

After electrophoresis, fix the proteins in the gel using a solution of 0.4M trichloroacetic acid and 0.03M sulfosalicylic acid for 15 minutes.

-

Stain the gel overnight with Coomassie Brilliant Blue.

-

Destain the gel with distilled water until protein bands are clearly visible.[3]

-

Synthesis of Silver Nanoparticles

LDS can act as both a reducing and a stabilizing agent in the synthesis of silver nanoparticles (AgNPs).[12] This method is considered environmentally friendly as it avoids the need for additional reducing or capping agents.

Logical Relationship in LDS-Mediated Nanoparticle Synthesis:

References

- 1. Stepwise elusion method in micellar electrokinetic chromatography via sequential use of lithium perfluorooctadecyl sulfonate and lithium dodecyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. The reliability of molecular weight determinations by dodecyl sulfate-polyacrylamide gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. bio-rad.com [bio-rad.com]

- 8. researchgate.net [researchgate.net]

- 9. You are being redirected... [bio-world.com]

- 10. researchgate.net [researchgate.net]

- 11. meatscience.org [meatscience.org]

- 12. researchgate.net [researchgate.net]

Solubility of Lithium Dodecyl Sulfate in Different Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Lithium Dodecyl Sulfate (B86663) (LDS) in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide summarizes the known solubility information and presents detailed, generalized experimental protocols for researchers to determine the solubility of LDS in their specific solvent systems.

Introduction to Lithium Dodecyl Sulfate (LDS)

Lithium dodecyl sulfate is an anionic surfactant and detergent commonly used in biochemical and biotechnological applications.[1][2][3][4][5] It is often used as a substitute for sodium dodecyl sulfate (SDS) in electrophoresis, particularly in cold conditions.[1][2][4][5] Its utility extends to the synthesis of nanomaterials and various chromatographic techniques.[3][5] Understanding the solubility of LDS in different organic solvents is crucial for its application in drug formulation, protein solubilization, and various analytical methods.

Solubility Data of Lithium Dodecyl Sulfate

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for LDS in water and dimethyl sulfoxide (B87167) (DMSO).

| Solvent | Temperature | Solubility | Molar Concentration (mM) |

| Water | 20 °C | 350 g/L | ~1285 |

| Water | Not Specified | 50 mg/mL | 183.60 |

| Water | Not Specified | 70 mg/mL | ~257 |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL | 367.20 |

Note: Ultrasonic assistance may be required for dissolution in water and DMSO.[6]

Qualitative Solubility Information

General statements from various sources indicate the solubility of LDS in several classes of organic solvents.

| Solvent Class | Solubility Description | Source |

| Alcohols | Soluble | [1] |

| Ethers | Soluble | [1] |

| Hydrocarbons | Soluble | [1] |

| Ethanol | A 1% solution is clear and colorless. | [7] |

It is important for researchers to experimentally determine the precise solubility of LDS in their specific organic solvent of interest, especially when quantitative accuracy is required for an application.

Experimental Protocols for Determining Solubility

This section outlines two common and reliable methods for determining the solubility of LDS in an organic solvent: the gravimetric method and the UV-Vis spectroscopic method.

Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.[8][9][10] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Materials and Equipment:

-

Lithium Dodecyl Sulfate (LDS) powder

-

Organic solvent of interest

-

Analytical balance

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Volumetric flasks

-

Pipettes

-

Evaporating dish or pre-weighed vials

-

Drying oven

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of LDS to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is necessary to ensure saturation.

-

Place the container in a thermostatic shaker or on a magnetic stirrer at a constant, controlled temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The required time may vary depending on the solvent and should be determined by preliminary experiments (i.e., measuring concentration at different time points until it becomes constant).

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a precise volume (e.g., 5 or 10 mL) of the supernatant using a calibrated pipette. To avoid drawing up solid particles, it is advisable to filter the solution using a syringe filter compatible with the organic solvent.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the collected aliquot to a pre-weighed, dry evaporating dish or vial.

-

Evaporate the solvent under controlled conditions. This can be done in a fume hood at room temperature, or more rapidly in a drying oven at a temperature below the decomposition point of LDS and the boiling point of the solvent. A vacuum oven can also be used to expedite drying at a lower temperature.

-

Once the solvent is completely evaporated, place the dish or vial in a desiccator to cool to room temperature.

-

Weigh the dish or vial containing the dried LDS residue on an analytical balance.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved LDS by subtracting the initial weight of the empty dish/vial from the final constant weight.

-

The solubility can then be expressed in various units, such as g/L, mg/mL, or mol/L, based on the mass of the dissolved LDS and the volume of the aliquot taken.

-

UV-Vis Spectroscopic Method for Solubility Determination

For surfactants that have a chromophore or can be made to interact with a dye, UV-Vis spectroscopy can be a sensitive method for determining concentration.[6][11][12][13] As LDS itself does not have a strong chromophore in the standard UV-Vis range, an indirect method involving the formation of an ion-pair with a colored dye can be employed.

Materials and Equipment:

-

Lithium Dodecyl Sulfate (LDS) powder

-

Organic solvent of interest

-

A suitable cationic dye (e.g., Rhodamine 6G, Brilliant Green) that forms an ion-pair with dodecyl sulfate and is soluble in the chosen organic solvent.[11][12]

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Thermostatic shaker or magnetic stirrer

-

Filtration apparatus

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of LDS of known concentrations in the organic solvent of interest.

-

To each standard solution, add a fixed, excess concentration of the cationic dye.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) of the LDS-dye ion-pair. The λmax should be determined by scanning the spectrum of one of the standard solutions.

-

Plot a calibration curve of absorbance versus the concentration of LDS.

-

-

Preparation of a Saturated Solution:

-

Follow the same procedure as described in the gravimetric method (Step 1) to prepare a saturated solution of LDS in the organic solvent at a constant temperature.

-

-

Sample Preparation and Analysis:

-

After equilibration, filter the saturated solution to remove any undissolved solid.

-

Carefully dilute a known volume of the filtered saturated solution with the organic solvent to bring the concentration of LDS within the range of the calibration curve. The dilution factor must be accurately recorded.

-

Add the same fixed concentration of the cationic dye to the diluted sample as was used for the calibration standards.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of LDS in the diluted sample from its absorbance.

-

Calculate the concentration of LDS in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of LDS in the organic solvent at the specified temperature.

-

Visualizing Experimental Workflows and Influencing Factors

The following diagrams, created using the DOT language, illustrate the generalized workflow for determining solubility and the key factors that influence it.

References

- 1. Lithium dodecyl sulfate CAS#: 2044-56-6 [m.chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. toku-e.com [toku-e.com]

- 5. Lithium dodecyl sulfate | CAS#:2044-56-6 | Chemsrc [chemsrc.com]

- 6. researchgate.net [researchgate.net]

- 7. usbio.net [usbio.net]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmajournal.net [pharmajournal.net]

- 10. pharmajournal.net [pharmajournal.net]

- 11. Spectrophotometric method for the determination of an anionic surfactant without liquid–liquid extraction: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 12. Spectrophotometric determination of anionic surfactants: optimization by response surface methodology and application to Algiers bay wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Advent and Ascendance of Lithium Dodecyl Sulfate: A Technical Guide to its Historical Development as a Biochemical Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biochemical research, the choice of detergents is pivotal for the successful isolation, characterization, and analysis of proteins and other macromolecules. While sodium dodecyl sulfate (B86663) (SDS) has long been the workhorse for denaturing polyacrylamide gel electrophoresis (SDS-PAGE), its lithium counterpart, lithium dodecyl sulfate (LDS), has carved out a crucial niche, offering distinct advantages in specific applications. This in-depth technical guide explores the historical development of LDS as a biochemical reagent, from its early synthesis to its establishment as an indispensable tool in modern life sciences and drug development. We will delve into its unique properties, compare it with the more common SDS, and provide detailed experimental protocols for its key applications.

A Historical Perspective: The Emergence of a Niche Reagent

The story of synthetic detergents begins in the early 20th century, with the first synthetic detergent developed in Germany during World War I due to a shortage of fats for soap production.[1] These early detergents were primarily short-chain alkyl naphthalene (B1677914) sulfonates.[1] The sulfation of straight-chain alcohols, the basis for detergents like LDS and SDS, gained traction in the 1920s and 30s.[1]

While the synthesis of various dodecyl sulfate salts was established early on, the specific application of lithium dodecyl sulfate as a distinct biochemical reagent emerged much later. The widespread use of SDS in protein electrophoresis was popularized in the late 1960s and early 1970s. However, researchers soon encountered limitations with SDS, particularly its tendency to precipitate at low temperatures, hindering the analysis of temperature-sensitive proteins and protein complexes.

A significant milestone in the adoption of LDS occurred in 1979 with the work of Lichtner and Wolf . They described a simple method for dodecyl sulphate/polyacrylamide-gel electrophoresis at low pH (2-4) and low temperatures (2-4°C).[1][2] A key innovation of their method was the use of a buffer system containing Li+ instead of Na+ to prevent the precipitation of the dodecyl sulfate at low temperatures.[1][2] This allowed for the analysis of pH- and temperature-labile biological intermediates.[1][2]

Also in 1979 , Delepelaire and Chua utilized LDS-polyacrylamide gel electrophoresis at 4°C to characterize two additional chlorophyll (B73375) a-protein complexes from thylakoid membranes.[3] Their work further demonstrated the utility of LDS for studying delicate protein complexes that would be disrupted at higher temperatures.[3] These seminal publications marked the entry of LDS into the biochemical toolkit as a specialized reagent for low-temperature electrophoresis.

Physicochemical Properties: A Comparative Analysis of LDS and SDS

The utility of LDS in specific biochemical applications stems from its distinct physicochemical properties compared to SDS. The primary difference lies in the cation—lithium versus sodium—which influences solubility at low temperatures.

| Property | Lithium Dodecyl Sulfate (LDS) | Sodium Dodecyl Sulfate (SDS) | References |

| Molecular Formula | C₁₂H₂₅LiO₄S | CH₃(CH₂)₁₁OSO₃Na | [3][4] |

| Molecular Weight | 272.33 g/mol | 288.38 g/mol | [3][4] |

| Critical Micelle Concentration (CMC) | 7-10 mM (20-25°C) | 8.3 mM | [4][5] |

| Solubility in Water | 350 g/L at 20°C | Soluble | [4] |

| Krafft Temperature | Lower than SDS | ~10°C | [6] |

| Appearance | White to almost white powder or crystals | White or cream-colored solid | [7] |

Key takeaway: The significantly lower Krafft temperature of LDS is its most critical advantage. The Krafft temperature is the minimum temperature at which micelles can form; below this temperature, the surfactant precipitates out of solution.[8] The lower Krafft point of LDS allows it to remain soluble and effective as a denaturing agent at temperatures where SDS would crystallize, making it the detergent of choice for "cold" PAGE.[9]

Key Applications and Experimental Protocols

The primary application of LDS is in polyacrylamide gel electrophoresis (PAGE) performed at low temperatures. This is particularly valuable for:

-

Analysis of temperature-sensitive proteins: Enzymes and other proteins that lose activity or undergo conformational changes at elevated temperatures can be studied in their near-native state.

-

Preservation of protein-protein interactions: Low-temperature LDS-PAGE can help maintain non-covalent interactions within protein complexes, allowing for their analysis.

-

Improved resolution of specific protein complexes: For certain applications, such as the separation of chlorophyll-protein complexes, LDS-PAGE at 4°C provides superior resolution.[3]

-

Solubilization of membrane proteins: LDS can be used to solubilize membrane proteins under non-denaturing conditions, which is crucial for functional and structural studies.[9]

Experimental Protocol: Low-Temperature LDS-Polyacrylamide Gel Electrophoresis

This protocol is a synthesized methodology based on the principles outlined by Lichtner and Wolf (1979) and modern adaptations for low-temperature protein separation.

I. Materials and Reagents

-

LDS Sample Buffer (4X):

-

106 mM Tris-HCl, pH 8.4

-

141 mM Tris-Base

-

2% Lithium Dodecyl Sulfate (LDS)

-

10% Glycerol

-

0.51 mM EDTA

-

0.22 mM Coomassie Brilliant Blue G-250

-

0.175 mM Phenol Red

-

-

Reducing Agent (optional, for reducing gels):

-

500 mM dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME)

-

-

Acrylamide (B121943)/Bis-acrylamide solution (30%)

-

Resolving Gel Buffer: 1.5 M Tris-HCl, pH 8.8

-

Stacking Gel Buffer: 0.5 M Tris-HCl, pH 6.8

-

10% (w/v) Ammonium Persulfate (APS): Prepare fresh.

-

TEMED (N,N,N',N'-Tetramethylethylenediamine)

-

LDS Running Buffer (1X):

-

25 mM Tris-Base

-

192 mM Glycine

-

0.1% (w/v) Lithium Dodecyl Sulfate (LDS)

-

-

Electrophoresis apparatus and power supply

-

Cold room or refrigerated circulating bath

II. Methodology

-

Gel Casting:

-

Assemble the gel casting apparatus.

-

Prepare the resolving gel solution according to the desired acrylamide percentage. For a 10% resolving gel (10 mL):

-

3.3 mL Acrylamide/Bis-acrylamide solution

-

2.5 mL 1.5 M Tris-HCl, pH 8.8

-

0.1 mL 10% LDS solution

-

4.0 mL deionized water

-

100 µL 10% APS

-

10 µL TEMED

-

-

Pour the resolving gel, leaving space for the stacking gel. Overlay with water-saturated isopropanol. Allow to polymerize for 30-60 minutes.

-

Prepare the stacking gel solution (5 mL):

-

0.83 mL Acrylamide/Bis-acrylamide solution

-

1.25 mL 0.5 M Tris-HCl, pH 6.8

-

50 µL 10% LDS solution

-

2.87 mL deionized water

-

50 µL 10% APS

-

5 µL TEMED

-

-

Remove the overlay and pour the stacking gel. Insert the comb and allow to polymerize for 30-45 minutes.

-

-

Sample Preparation:

-

Thaw the 4X LDS Sample Buffer at room temperature.

-

Mix your protein sample with the 4X LDS Sample Buffer to a final 1X concentration (e.g., 5 µL of 4X buffer to 15 µL of sample).

-

For reducing conditions, add a reducing agent such as DTT to a final concentration of 50 mM.

-

Crucially, for low-temperature electrophoresis to preserve native-like structures, do not heat the samples. For standard denaturing LDS-PAGE, samples can be heated at 70°C for 10 minutes.[10]

-

-

Electrophoresis:

-

Set up the electrophoresis apparatus in a cold room or connect it to a refrigerated circulating bath to maintain a constant temperature of 4°C .

-

Fill the inner and outer buffer chambers with pre-chilled 1X LDS Running Buffer.

-

Carefully load the samples into the wells.

-

Run the gel at a constant voltage. The optimal voltage will depend on the gel size and thickness, but a starting point is typically 100-150V.

-

Continue electrophoresis until the dye front reaches the bottom of the gel.

-

-

Visualization:

-

After electrophoresis, the gel can be stained with Coomassie Brilliant Blue or processed for Western blotting.

-

Logical and Experimental Workflows (Graphviz Visualizations)

To aid researchers in their decision-making and experimental design, the following diagrams illustrate key workflows related to the use of LDS.

Conclusion and Future Perspectives

From its niche introduction as a solution for low-temperature electrophoresis, lithium dodecyl sulfate has become a valuable reagent in the biochemist's arsenal. Its unique property of high solubility at low temperatures has enabled the study of a wide range of temperature-sensitive proteins and protein complexes that were previously intractable with standard SDS-PAGE techniques. As research in proteomics, structural biology, and drug development continues to advance, the demand for specialized reagents that can preserve the native structure and function of macromolecules will undoubtedly grow. The historical development of LDS serves as a testament to the ongoing innovation in biochemical methodology, where subtle chemical modifications can lead to significant advancements in our ability to explore the complex world of biological molecules. Further research into novel detergents and solubilization techniques will continue to build upon the foundation laid by pioneers in the field, expanding the frontiers of what is possible in biochemical analysis.

References

- 1. History of Detergents,Detergents History,Chemistry of Soap Making [detergentsandsoaps.com]

- 2. Detergent - Wikipedia [en.wikipedia.org]

- 3. toku-e.com [toku-e.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. thomassci.com [thomassci.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 9. nbinno.com [nbinno.com]

- 10. Laundry detergent, All You Need To Know - Wipeout [wipeout.ie]

The Core Principles of Anionic Detergents in Molecular Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Anionic detergents are indispensable tools in the molecular biologist's arsenal, playing a critical role in a vast array of applications, from cell lysis and protein solubilization to electrophoresis and inclusion body purification. Their utility stems from their amphipathic nature, possessing both a hydrophobic tail and a hydrophilic head group, which allows them to disrupt cellular membranes and interact with proteins in a controlled manner. This technical guide delves into the fundamental principles of anionic detergents, providing a comprehensive overview of their mechanisms of action, key properties, and practical applications, complete with detailed experimental protocols and visual workflows.

Mechanism of Action: Disrupting the Cellular Landscape

Anionic detergents, characterized by their negatively charged head group, exert their effects primarily through the disruption of non-covalent interactions. The hydrophobic tail of the detergent molecule integrates into the lipid bilayer of cell membranes, while the hydrophilic head remains in the aqueous environment. This insertion disrupts the membrane's integrity, leading to the formation of pores and eventual cell lysis.

Beyond membrane disruption, anionic detergents are potent protein denaturants. The hydrophobic tails bind to the hydrophobic regions of proteins, disrupting the intricate network of hydrophobic interactions that maintain the protein's native three-dimensional structure. Simultaneously, the negatively charged head groups coat the protein, imparting a uniform negative charge. This dual action of denaturation and charge masking is the foundational principle behind techniques like Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).

Key Properties of Common Anionic Detergents

The efficacy and suitability of an anionic detergent for a specific application are dictated by its physicochemical properties. Understanding these parameters is crucial for experimental design and optimization.

| Detergent | Chemical Formula | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Aggregation Number |

| Sodium Dodecyl Sulfate (SDS) | C₁₂H₂₅NaO₄S | 288.38 | 8.3[1] | 62 |

| Sodium Cholate | C₂₄H₃₉NaO₅ | 430.56 | 14[2] | 2-4[3] |

| Sodium Deoxycholate | C₂₄H₃₉NaO₄ | 414.55 | 4-8[4] | 3-12[4] |

| Sodium Lauroyl Sarcosinate (Sarkosyl) | C₁₅H₂₈NNaO₃ | 293.38 | 14-16[1] | ~4 |

Critical Micelle Concentration (CMC): The concentration at which detergent monomers begin to self-assemble into micelles.[1][5] Above the CMC, detergents are effective at solubilizing membrane components.[1]

Aggregation Number: The average number of detergent monomers in a single micelle.[5][6] This property influences the size of the micelle and its ability to encapsulate proteins.

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing anionic detergents.

Cell Lysis

3.1.1. Lysis of Adherent Mammalian Cells

This protocol is suitable for harvesting proteins from cells grown in monolayer culture.

Materials:

-

Phosphate-Buffered Saline (PBS), ice-cold

-

RIPA Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitors just before use.

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

Procedure:

-

Aspirate the culture medium from the cells.

-

Wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA Lysis Buffer to the plate (e.g., 1 mL for a 10 cm dish).

-

Incubate the plate on ice for 15-30 minutes.

-

Scrape the cells from the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant, which contains the soluble protein fraction, to a new tube.

3.1.2. Lysis of Bacterial Cells (Gram-Negative)

This protocol describes the lysis of Gram-negative bacteria, such as E. coli.

Materials:

-

Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% Sodium Lauroyl Sarcosinate)

-

Lysozyme (B549824) (10 mg/mL stock)

-

DNase I (1 mg/mL stock)

-

Microcentrifuge tubes

Procedure:

-

Harvest bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in Lysis Buffer.

-

Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

-

Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 10 minutes to reduce viscosity.

-

The lysate can be further processed by sonication to ensure complete disruption.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the soluble proteins.

Protein Solubilization

3.2.1. Solubilization of Membrane Proteins using Sodium Deoxycholate

This protocol is effective for extracting membrane-bound proteins.

Materials:

-

Membrane Pellet

-

Solubilization Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% Sodium Deoxycholate)

-

Dounce homogenizer

-

Ultracentrifuge

Procedure:

-

Resuspend the isolated membrane pellet in Solubilization Buffer.

-

Homogenize the suspension using a Dounce homogenizer with 20-30 strokes on ice.

-

Incubate the mixture on a rotator for 1-2 hours at 4°C.

-

Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

-

The supernatant contains the solubilized membrane proteins.

3.2.2. Solubilization of Inclusion Bodies using Sarkosyl

This protocol is designed to recover recombinant proteins from insoluble inclusion bodies.[7][8]

Materials:

-

Inclusion Body Pellet

-

Solubilization Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 2% Sodium Lauroyl Sarcosinate)

-

Reducing agent (e.g., 10 mM DTT)

-

Microcentrifuge tubes

Procedure:

-

Wash the inclusion body pellet with a buffer containing a low concentration of a non-ionic detergent (e.g., 1% Triton X-100) to remove contaminating proteins.

-

Resuspend the washed inclusion bodies in Solubilization Buffer containing the reducing agent.

-

Incubate at room temperature with gentle agitation for 1-2 hours, or overnight at 4°C, until the pellet is dissolved.[9]

-

Centrifuge at 15,000 x g for 20 minutes at 4°C to remove any remaining insoluble material.

-

The supernatant contains the solubilized, denatured protein, which can then be subjected to refolding protocols.

Visualizing the Workflow: Signaling Pathways and Experimental Processes

The following diagrams, generated using Graphviz, illustrate key experimental workflows involving anionic detergents.

Conclusion

Anionic detergents are powerful and versatile reagents in molecular biology. A thorough understanding of their fundamental principles and properties is paramount for their effective application. By carefully selecting the appropriate detergent and optimizing experimental conditions, researchers can successfully lyse cells, solubilize and purify proteins, and perform a wide range of analytical techniques, thereby advancing our understanding of complex biological systems. This guide provides a solid foundation for both novice and experienced scientists to harness the full potential of anionic detergents in their research endeavors.

References

- 1. Adherent Cell Lysis Protocol | Rockland [rockland.com]

- 2. Sodium Cholate Aggregation and Chiral Recognition of the Probe Molecule (R,S) 1,1′-binaphthyl-2,2′ diylhydrogenphosphate (BNDHP) Observed by 1H and 31P NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mixed Micelles of Sodium Cholate and Sodium Dodecylsulphate 1:1 Binary Mixture at Different Temperatures – Experimental and Theoretical Investigations | PLOS One [journals.plos.org]

- 4. On the Effect of pH, Temperature, and Surfactant Structure on Bovine Serum Albumin–Cationic/Anionic/Nonionic Surfactants Interactions in Cacodylate Buffer–Fluorescence Quenching Studies Supported by UV Spectrophotometry and CD Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solubilization and refolding of inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Obtaining Soluble Folded Proteins from Inclusion Bodies Using Sarkosyl, Triton X-100, and CHAPS: Application to LB and M9 Minimal Media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. ptglab.com [ptglab.com]

The Dance of Disruption: An In-depth Technical Guide to the Interaction of Lithium Dodecyl Sulfate with Lipid Bilayers

For Researchers, Scientists, and Drug Development Professionals

Lithium dodecyl sulfate (B86663) (LDS), an anionic surfactant, plays a critical role in various biochemical and pharmaceutical applications, primarily due to its ability to interact with and modify the structure of lipid bilayers, the fundamental components of cell membranes. Understanding the intricate mechanisms governing this interaction is paramount for advancements in drug delivery, membrane protein research, and the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the core principles of LDS-lipid bilayer interactions, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

The Fundamental Interaction: A Stepwise Process

The interaction of LDS with a lipid bilayer is not a singular event but rather a concentration-dependent, multi-stage process. It begins with the partitioning of individual LDS monomers into the lipid bilayer and can culminate in the complete solubilization of the membrane into mixed micelles. The critical micelle concentration (CMC) of the surfactant is a pivotal parameter in this process, marking the concentration at which surfactant molecules begin to self-assemble into micelles in the aqueous phase.[1][2]

The three primary stages of interaction are:

-

Monomer Partitioning: At concentrations below the CMC, individual LDS monomers insert themselves into the outer leaflet of the lipid bilayer.[3] This insertion is driven by hydrophobic interactions between the dodecyl tail of LDS and the acyl chains of the lipids.

-

Bilayer Saturation and Permeabilization: As the concentration of LDS in the bilayer increases, it induces mechanical strain and alters the membrane's physical properties.[3][4] This can lead to the formation of transient pores, increasing the permeability of the membrane.[5] The slow translocation, or "flip-flop," of detergent molecules to the inner leaflet is a key factor in this stage.[6][7]

-

Solubilization: At or near the CMC, the lipid bilayer becomes saturated with LDS molecules.[8] This leads to the breakdown of the bilayer structure and the formation of mixed micelles composed of both lipids and LDS molecules.[3][6][9]

Quantitative Insights into LDS-Lipid Bilayer Interactions

The interaction between LDS and lipid bilayers can be quantified through various thermodynamic and physicochemical parameters. While much of the literature focuses on the closely related sodium dodecyl sulfate (SDS), the data provides a strong foundation for understanding LDS behavior.

| Parameter | Value | Conditions | Source |

| Critical Micelle Concentration (CMC) of SDS | ~8 mM | in water at 25°C | [1][10] |

| Partition Enthalpy (ΔH) of Dodecyl Sulfate into Bilayer | -6.0 kcal/mol | at 28°C | [6] |

| Molar Ratio for Complete Membrane Solubilization (SDS:Lipid) | 2.2 | at 56°C | [6] |

| Membrane Saturation (SDS:Lipid) | ~0.3 | [6] | |

| Increase in Membrane Stretching Modulus with Lithium | 23% | at 1.5 mM Li+ | [4] |

Experimental Methodologies for Studying Surfactant-Lipid Interactions

A variety of experimental techniques are employed to investigate the complex interplay between surfactants and lipid membranes. Each method provides unique insights into different aspects of the interaction.

| Experimental Technique | Principle | Information Obtained |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand (surfactant) to a macromolecule (lipid vesicle). | Binding affinity, enthalpy (ΔH), and stoichiometry of the interaction.[6][11] |

| Light Scattering | Measures the intensity of light scattered by particles in solution. | Changes in vesicle size and the formation of micelles.[6] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information on the structure and dynamics of molecules at the atomic level. | Location and orientation of surfactant molecules within the bilayer.[6] |

| Fluorescence Spectroscopy | Utilizes fluorescent probes to monitor changes in the local environment. | Membrane fluidity, permeability, and the kinetics of solubilization.[12] |

| Surface Forces Apparatus (SFA) | Measures the forces between two surfaces at the molecular level. | Adhesion energies and interaction forces between bilayers in the presence of surfactants.[13][14] |

| Conductivity Measurements | Measures the electrical conductivity of a solution, which changes with micelle formation. | Determination of the Critical Micelle Concentration (CMC).[15] |

Detailed Experimental Protocol: Isothermal Titration Calorimetry (ITC) for Solubilization Studies

Objective: To determine the thermodynamic parameters of lipid vesicle solubilization by LDS.

Materials:

-

Lithium Dodecyl Sulfate (LDS) solution of known concentration (e.g., 50 mM).

-

Suspension of large unilamellar vesicles (LUVs) of a specific lipid composition (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC) at a known concentration (e.g., 1 mM).[11]

-

ITC instrument.

-

Buffer solution (e.g., 10 mM phosphate (B84403) buffer, 154 mM NaCl, pH 7.4).[11]

Procedure:

-

Equilibrate the LDS solution and the LUV suspension to the desired experimental temperature (e.g., 37°C).

-

Load the LUV suspension into the sample cell of the calorimeter.

-

Load the LDS solution into the injection syringe.

-

Perform a series of small, sequential injections (e.g., 5 µL aliquots) of the LDS solution into the LUV suspension.[11]

-

Record the heat change associated with each injection.

-

Continue the injections until the solubilization process is complete, as indicated by the return of the heat signal to the baseline.

-

Analyze the resulting thermogram to determine the enthalpy of partitioning and solubilization, as well as the stoichiometry of the interaction.

Visualizing the Mechanisms of Interaction

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and workflows involved in the interaction of LDS with lipid bilayers.

Caption: Workflow of LDS interaction with a lipid bilayer.

Caption: Detailed mechanism of lipid bilayer solubilization by LDS.

Implications for Research and Development

A thorough understanding of the interactions between LDS and lipid bilayers is crucial for several key areas:

-

Drug Delivery: The permeabilizing effect of LDS can be harnessed to enhance the delivery of drugs across cellular membranes. However, careful control of concentration is necessary to avoid cell lysis.[8][16]

-

Membrane Protein Solubilization: LDS is widely used to extract and solubilize integral membrane proteins from their native lipid environment for structural and functional studies.[17][18] The mechanism of solubilization provides a basis for optimizing extraction protocols.

-

Biocidal Applications: The membrane-disrupting properties of dodecyl sulfates are utilized in antimicrobial agents and detergents.[3]

-

Toxicology: Understanding how surfactants disrupt cell membranes is fundamental to assessing their potential toxicity and developing safer formulations.

References

- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 2. biolinscientific.com [biolinscientific.com]

- 3. lifecanvastech.com [lifecanvastech.com]

- 4. Lithium fine tunes lipid membranes through phospholipid binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effects of SDS at subsolubilizing concentrations on the planar lipid bilayer permeability: Two kinds of current fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thermodynamics of sodium dodecyl sulfate partitioning into lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The mechanism of detergent solubilization of liposomes and protein-containing membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Surfactant-induced cell toxicity and cell lysis. A study using B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Thermodynamics of Lipid Membrane Solubilization by Sodium Dodecyl Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Interaction of a two-transmembrane-helix peptide with lipid bilayers and dodecyl sulfate micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. scispace.com [scispace.com]

- 15. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanistic studies on surfactant-induced membrane permeability enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cusabio.com [cusabio.com]

- 18. Purification of membrane proteins in SDS and subsequent renaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Utilizing Lithium Dodecyl Sulfate for Enhanced Protein Solubilization from Inclusion Bodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recombinant protein expression in bacterial systems, such as E. coli, is a cornerstone of modern biotechnology and drug development. However, a common bottleneck in this process is the formation of insoluble and misfolded protein aggregates known as inclusion bodies (IBs). While inclusion bodies contain a high concentration of the target protein, recovering the active, correctly folded protein requires effective solubilization and subsequent refolding procedures.[1] This document provides detailed application notes and protocols for the use of Lithium Dodecyl Sulfate (LDS), an anionic detergent, for the solubilization of proteins from inclusion bodies.

Lithium Dodecyl Sulfate (LDS) offers an alternative to the more commonly used Sodium Dodecyl Sulfate (SDS). While both are strong anionic detergents capable of disrupting the non-covalent interactions that hold inclusion bodies together, LDS exhibits higher solubility at lower temperatures.[2][3] This property can be advantageous in protocols that require processing at reduced temperatures to minimize proteolytic degradation.

These notes will guide researchers through the process of inclusion body isolation, solubilization with LDS, and subsequent protein refolding, providing quantitative data and detailed methodologies to facilitate the recovery of active recombinant proteins.

Data Presentation: Comparative Solubilization and Refolding Efficiency

The selection of a solubilizing agent is critical and can significantly impact the final yield of active protein. While strong denaturants like urea (B33335) and guanidine (B92328) hydrochloride are effective, detergents such as LDS and SDS offer an alternative approach. The following tables summarize quantitative data from hypothetical comparative studies to illustrate the potential efficiencies of different solubilization and refolding strategies.

Table 1: Comparison of Solubilizing Agents for Inclusion Body Solubilization

| Solubilizing Agent | Concentration | Protein Solubilized (%) | Purity of Solubilized Protein (%) |

| Lithium Dodecyl Sulfate (LDS) | 1% (w/v) | ~85% | ~90% |

| Sodium Dodecyl Sulfate (SDS) | 1% (w/v) | ~82% | ~88% |

| Urea | 8 M | ~90% | ~85% |

| Guanidine Hydrochloride | 6 M | ~95% | ~82% |

Note: Data is representative and actual results will vary depending on the specific protein and experimental conditions.

Table 2: Refolding Yields Following Solubilization with Different Agents

| Solubilization Agent | Refolding Method | Refolding Yield of Active Protein (%) |

| Lithium Dodecyl Sulfate (LDS) | Step-wise Dialysis | ~60% |

| Sodium Dodecyl Sulfate (SDS) | Step-wise Dialysis | ~55% |

| Urea | Rapid Dilution | ~45% |

| Guanidine Hydrochloride | On-column Refolding | ~70% |

Note: Refolding success is highly protein-dependent and optimization is crucial.[4]

Experimental Protocols

Protocol 1: Isolation and Washing of Inclusion Bodies

This protocol describes the initial steps of isolating and washing inclusion bodies from bacterial cell lysate.[5]

Materials:

-

Cell paste from recombinant protein expression

-

Resuspension Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA

-

Lysis Buffer: Resuspension Buffer with 1% Triton X-100 and 10 µg/mL DNase I

-

Wash Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1% Triton X-100

-

High-speed centrifuge

-

Sonicator or high-pressure homogenizer

Procedure:

-

Thaw the cell paste on ice.

-

Resuspend the cell paste in 5-10 mL of ice-cold Resuspension Buffer per gram of wet cell weight.

-

Lyse the cells by sonication on ice (e.g., 6 cycles of 30 seconds on, 30 seconds off) or by passing through a high-pressure homogenizer.

-

Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.

-

Discard the supernatant.

-

Resuspend the pellet in Lysis Buffer and incubate at room temperature for 30 minutes with gentle agitation.

-

Centrifuge at 12,000 x g for 20 minutes at 4°C.

-

Discard the supernatant.

-

Repeat the wash step with Wash Buffer two more times.

-

The final pellet contains the purified inclusion bodies.

Protocol 2: Solubilization of Inclusion Bodies with Lithium Dodecyl Sulfate (LDS)

This protocol details the solubilization of the washed inclusion bodies using LDS.

Materials:

-

Washed inclusion body pellet (from Protocol 1)

-

LDS Solubilization Buffer: 50 mM Tris-HCl, pH 8.5, 1% (w/v) Lithium Dodecyl Sulfate, 10 mM Dithiothreitol (DTT)

-

High-speed centrifuge

Procedure:

-

Resuspend the washed inclusion body pellet in LDS Solubilization Buffer. A common starting point is 10 mL of buffer per gram of wet inclusion body pellet.

-

Incubate at room temperature for 1-2 hours with gentle rocking or stirring to facilitate solubilization.

-

For proteins with disulfide bonds, the inclusion of a reducing agent like DTT is crucial to break any incorrect disulfide linkages.[6]

-

After incubation, centrifuge the solution at 20,000 x g for 30 minutes at room temperature to pellet any remaining insoluble material.

-

Carefully collect the supernatant containing the solubilized, denatured protein.

Protocol 3: Protein Refolding by Step-wise Dialysis

This protocol describes a common method for removing the denaturant (LDS) and allowing the protein to refold into its native conformation.[7]

Materials:

-

Solubilized protein in LDS Solubilization Buffer (from Protocol 2)

-

Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

-

A series of Refolding Buffers with decreasing concentrations of LDS and denaturant, and containing a redox system (e.g., reduced and oxidized glutathione).

-

Refolding Buffer A: 50 mM Tris-HCl, pH 8.0, 0.5 M Arginine, 0.1% LDS, 3 mM Reduced Glutathione (GSH), 0.3 mM Oxidized Glutathione (GSSG)

-

Refolding Buffer B: 50 mM Tris-HCl, pH 8.0, 0.5 M Arginine, 0.01% LDS, 3 mM GSH, 0.3 mM GSSG

-

Refolding Buffer C: 50 mM Tris-HCl, pH 8.0, 0.5 M Arginine, 3 mM GSH, 0.3 mM GSSG

-

Final Dialysis Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl

-

-